molecular formula C22H20N4OS B11199664 N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11199664
M. Wt: 388.5 g/mol
InChI Key: QPFPRFBHWMZRTA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a pyrrolopyrimidine moiety, and a sulfanylacetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenyl group and the dimethylphenyl group. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H20N4OS/c1-14-8-15(2)10-17(9-14)26-19(27)12-28-22-21-20(24-13-25-22)18(11-23-21)16-6-4-3-5-7-16/h3-11,13,23H,12H2,1-2H3,(H,26,27)

InChI Key

QPFPRFBHWMZRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4)C

Origin of Product

United States

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